molecular formula C8H18NNaO6S2 B13730725 N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt

Cat. No.: B13730725
M. Wt: 311.4 g/mol
InChI Key: QVZMJQNLKKRXKU-GPKONXIGSA-M
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Description

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of dithiocarboxy groups, which contribute to its reactivity and functionality. It is commonly used in scientific research and industrial applications due to its ability to form stable complexes with metals and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt typically involves the reaction of N-methyl-D-glucamine with carbon disulfide under alkaline conditions. The reaction proceeds as follows:

    Reactants: N-methyl-D-glucamine and carbon disulfide.

    Conditions: Alkaline medium, usually achieved by adding sodium hydroxide.

    Procedure: The reactants are mixed and stirred under controlled temperature conditions to facilitate the formation of the dithiocarboxy group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the reactants.

    Temperature Control: Maintaining optimal temperature to ensure complete reaction.

    Purification: The product is purified through filtration and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the dithiocarboxy group to thiols.

    Substitution: The dithiocarboxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides can react with the dithiocarboxy group.

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including metal chelation therapy.

    Industry: Utilized in wastewater treatment to remove heavy metals and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt involves its ability to chelate metal ions. The dithiocarboxy groups form strong bonds with metal ions, stabilizing them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as metal detoxification and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Disodium N,N-bis-(dithiocarboxy)ethanediamine: Another dithiocarboxy compound with similar chelating properties.

    Sodium diethyldithiocarbamate: Known for its use in metal chelation and as a reagent in analytical chemistry.

Uniqueness

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is unique due to its specific structure, which combines the properties of dithiocarboxy groups with the glucamine backbone. This combination enhances its solubility and reactivity, making it suitable for a broader range of applications compared to other dithiocarboxy compounds.

Properties

Molecular Formula

C8H18NNaO6S2

Molecular Weight

311.4 g/mol

IUPAC Name

sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate

InChI

InChI=1S/C8H17NO5S2.Na.H2O/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;;/h4-7,10-14H,2-3H2,1H3,(H,15,16);;1H2/q;+1;/p-1/t4-,5+,6+,7+;;/m0../s1

InChI Key

QVZMJQNLKKRXKU-GPKONXIGSA-M

Isomeric SMILES

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].O.[Na+]

Canonical SMILES

CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].O.[Na+]

Origin of Product

United States

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